![molecular formula C19H17F3N2O5S B2750541 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 954609-22-4](/img/structure/B2750541.png)

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

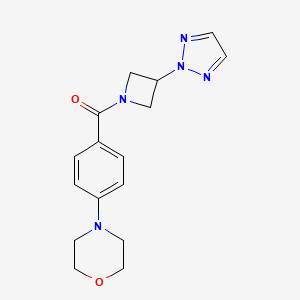

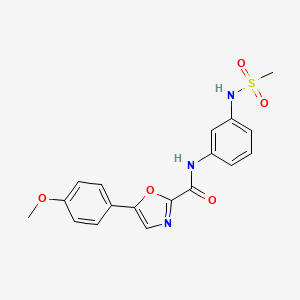

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a pyrrolidinone ring, which is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of a molecule .

Molecular Structure Analysis

The benzo[d][1,3]dioxol-5-yl group is a planar aromatic system, which can participate in π-π stacking interactions. The pyrrolidinone ring is a five-membered ring with a carbonyl group, which can act as a hydrogen bond acceptor. The trifluoromethyl group is electron-withdrawing and can influence the electronic properties of the molecule .Chemical Reactions Analysis

The benzo[d][1,3]dioxol-5-yl group can undergo electrophilic aromatic substitution reactions. The pyrrolidinone ring can participate in various reactions at the carbonyl group, such as reduction or condensation reactions. The trifluoromethyl group is generally stable under most reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a molecule depend on its structure. The presence of the aromatic benzo[d][1,3]dioxol-5-yl group, the polar pyrrolidinone ring, and the trifluoromethyl group suggest that this compound might have a balance of hydrophobic and hydrophilic properties .Applications De Recherche Scientifique

Synthesis and Characterization

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is part of a broader class of compounds explored for various biochemical applications. A related study involved the synthesis and characterization of celecoxib derivatives, highlighting their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for their biological activities, including their effectiveness against human tumor cell lines, demonstrating their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Catalytic Applications

Another aspect of research focuses on the catalytic uses of related sulfonamide derivatives. For instance, Cp*Ir(pyridinesulfonamide)Cl pre-catalysts were investigated for the transfer hydrogenation of ketones. This study showcases the versatility of sulfonamide derivatives in catalysis, enabling reactions under mild conditions without the need for additional base or halide abstractors, pointing to the utility of these compounds in green chemistry (A. Ruff et al., 2016).

Antimicrobial and Anticancer Activities

Research into sulfonamide compounds also extends into antimicrobial and anticancer activities. For example, a study on N-Pyridin-3-yl-benzenesulfonamide explored its synthesis and antimicrobial activity, demonstrating significant effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a basis for developing new antimicrobial agents (A.O. Ijuomah et al., 2022). Similarly, derivatives of benzenesulfonamide have been synthesized and shown to possess anticancer activity, highlighting the role of these compounds in the development of new therapeutic strategies against cancer (B. Żołnowska et al., 2018).

Enzyme Inhibition

Further studies on sulfonamide derivatives include their role in enzyme inhibition, which is crucial for the development of drugs targeting specific physiological processes. One research effort described the inhibition of human carbonic anhydrase isozymes by sulfonamides incorporating various moieties, demonstrating their potential in designing inhibitors for specific isozymes involved in diseases like glaucoma, epilepsy, obesity, and cancer (A. Alafeefy et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extra- and intra-cellular membranes .

Mode of Action

This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these targets, potentially altering their function and leading to changes in the transport of molecules across cellular membranes .

Biochemical Pathways

Given its interaction with atp-binding cassette transporters, it’s likely that it impacts pathways involving the transport of molecules across cellular membranes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific ATP-binding cassette transporters it modulates . By altering the function of these transporters, the compound could potentially affect a wide range of cellular processes .

Propriétés

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O5S/c20-19(21,22)14-3-1-2-4-17(14)30(26,27)23-9-12-7-18(25)24(10-12)13-5-6-15-16(8-13)29-11-28-15/h1-6,8,12,23H,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBSVAMPOFQUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2750458.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2750462.png)

![1-Oxaspiro[4.5]decan-8-ol](/img/structure/B2750467.png)

![2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2750468.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750469.png)

![1-[1-(1-Butylindol-2-yl)-2-phenylethyl]benzotriazole](/img/structure/B2750474.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2750475.png)

![N-(furan-2-ylmethyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2750477.png)